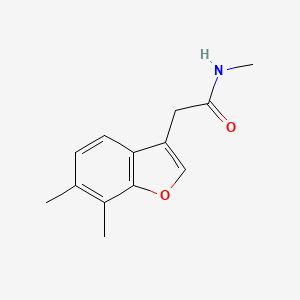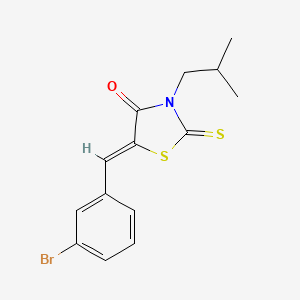
5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBIT, is a synthetic compound with potential applications in scientific research. BBIT belongs to the thiazolidinone family of compounds and has been found to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to decrease the production of reactive oxygen species, which are involved in oxidative stress-related diseases. 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is that 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biological activities, making it a potential candidate for scientific research. Additionally, 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, one limitation is that the exact mechanism of action of 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which could make it difficult to interpret experimental results. Additionally, 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in vivo, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. Understanding the exact mechanism of action could lead to the development of more potent and selective 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one analogs. Another direction is to investigate the potential applications of 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the safety and toxicity of 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in vivo.
Applications De Recherche Scientifique
5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biological activities that make it a potential candidate for scientific research. 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antimicrobial activity against several strains of bacteria and fungi. It has also been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(3-bromobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant activity, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-4-3-5-11(15)6-10/h3-7,9H,8H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMEWMUDZRBAY-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromobenzylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4843044.png)
![1-ethyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843061.png)
![N-(2-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4843069.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843083.png)
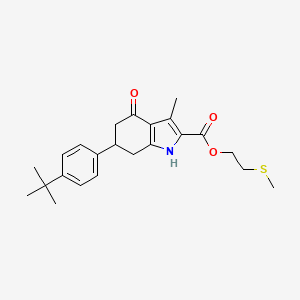
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B4843100.png)

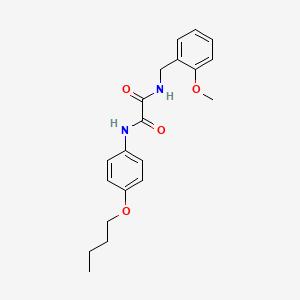

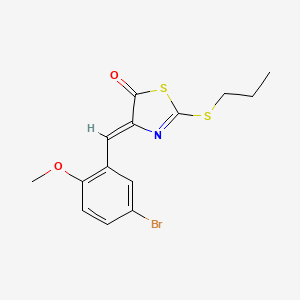
![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide](/img/structure/B4843136.png)
